molecular formula C13H18BrNO2 B1440882 (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate CAS No. 1187932-11-1

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Cat. No. B1440882
M. Wt: 300.19 g/mol
InChI Key: RMNWPYMNQJCFTE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a chemical compound with the CAS Number: 1187932-11-1 . It has a molecular weight of 300.2 . The IUPAC name for this compound is tert-butyl (1S)-1- (2-bromophenyl)ethylcarbamate .


Molecular Structure Analysis

The InChI code for “(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is 1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of functional 1,2-dithiolanes

    • Field : Organic & Biomolecular Chemistry
    • Application : The synthesis of diversely substituted functional 1,2-dithiolanes .
    • Method : This is achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine. The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .
    • Results : Using X-ray crystallography and UV-vis spectroscopy, the researchers demonstrated how substituent size and ring substitution pattern can affect the geometry and photophysical properties of 1,2-dithiolanes .
  • Impact on Biopharmaceutical Formulations

    • Field : Molecular Pharmaceutics
    • Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals .
    • Method : The advantages of using tert-butyl alcohol include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Results : While the mechanisms of protein stabilization exerted by cryo- and lyo-protectants are well known when water is the solvent of choice, little is known for organic solvents .
  • Alkene Metathesis
    • Field : Organometallic Chemistry
    • Application : Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds as well as the unsaturated polymeric counterparts .
  • Catalytic Applications of Organometallic Compounds
    • Field : Organometallic Chemistry
    • Application : The application of organometallic chemistry in homogenous catalysis is progressively increasing with the fast pace of discovery of new catalysts in the area .
    • Method : The benefits of organometallic catalysis have now percolated to all facets of the chemical world that span from the confines of the industry to the day-to-day small scale use in organic synthesis in academic laboratories .
    • Results : Quite a few of these applications of organometallic complexes in homogeneous catalysis have made a permanent imprint on the ever going developmental process that is constantly transforming our day-to-day life .

Safety And Hazards

The compound has been classified under the GHS07 category . It carries a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWPYMNQJCFTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719937
Record name tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

CAS RN

1187932-11-1
Record name tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.